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Abstract: The assessment of an individual's total body burden of toxic heavy metals presents a

significant analytical challenge, as baseline urine or blood levels often reflect only recent

exposure, not long-term tissue accumulation. A "challenge" or "provocation" test, utilizing a

chelating agent such as 2,3-Dimercapto-1-propanesulfonic acid (DMPS), is a widely used

method to mobilize these sequestered metals for urinary excretion. This application note

provides a comprehensive guide for researchers, clinicians, and drug development

professionals on the principles and execution of a DMPS challenge test, coupled with a robust,

validated protocol for the subsequent quantification of excreted heavy metals using Inductively

Coupled Plasma-Mass Spectrometry (ICP-MS).

Introduction to Chelation and Heavy Metal Body
Burden
Chronic exposure to heavy metals like mercury (Hg), lead (Pb), and arsenic (As) can lead to

their accumulation in various body tissues, contributing to a range of health issues.[1][2]

Chelation therapy is a medical procedure that involves the administration of chelating agents to

bind and remove these toxic metals from the body.[3][4] DMPS is a water-soluble dithiol

compound with a strong affinity for mercury and other heavy metals, forming stable, water-

soluble complexes that are efficiently excreted by the kidneys.[4][5][6]
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A DMPS challenge test is a diagnostic tool used to estimate the body's burden of these metals.

By comparing the concentration of metals in urine before and after DMPS administration, one

can infer the extent of metal mobilization from tissue stores.[7] For this application, Inductively

Coupled Plasma-Mass Spectrometry (ICP-MS) is the analytical technique of choice due to its

exceptional sensitivity, multi-element detection capabilities, and ability to measure elements at

trace levels in complex biological matrices like urine.[8][9][10]

Section 1: The DMPS Challenge - Mechanism and
Clinical Protocol
Mechanism of Action and Pharmacokinetics
DMPS contains two sulfhydryl (-SH) groups that act as a "claw" (from the Greek chele) to bind

divalent metal ions.[4] The resulting DMPS-metal complex is hydrophilic, preventing

reabsorption in the kidneys and promoting its elimination via urine.[5][11]

Understanding the pharmacokinetics of DMPS is crucial for designing an effective collection

protocol. After oral administration, DMPS has a bioavailability of approximately 45-60%.[7][12]

Peak urinary excretion of DMPS and the mobilized metals typically occurs between 2 to 4

hours after administration.[7] Within about 6 hours, the vast majority of the mobilized metals are

excreted, making this the standard collection window for provocation tests.[3][7][12][13]
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Caption: Mechanism of DMPS heavy metal chelation and excretion.

Protocol 1: DMPS Provocation Urine Collection
This protocol outlines the necessary steps for patient preparation and sample collection to

ensure the integrity of the test.

1. Patient Preparation (Pre-Collection):

Dietary Restrictions: The patient should abstain from all fish and seafood for at least 48

hours, and preferably one week, prior to the test to avoid artificially elevating baseline
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arsenic and mercury levels.[7][14][15]

Supplements: Withhold multi-mineral and vitamin supplements for 24 hours before and

during the collection period, as some may contain trace metals.[7][11]

Fasting: For oral DMPS administration, the patient should fast for approximately 8 hours to

ensure optimal absorption.[7] Water consumption is encouraged.

2. Baseline (Pre-Provocation) Sample Collection:

Upon waking on the day of the test, the patient should collect a first-morning mid-stream

urine sample into a designated trace-metal-free collection container.[7]

This container must be clearly labeled as "Baseline" or "Pre-DMPS," along with the patient's

name and the date/time of collection. This sample is critical for differentiating chronic body

burden from recent acute exposure.[7][11]

3. DMPS Administration:

The patient should completely empty their bladder and discard the urine.[7] The official time

for the start of the post-provocation collection begins now.

Administer DMPS under clinical supervision. Common dosages are:

Oral: 10 mg/kg of body weight (not to exceed 500 mg).[7][16]
Intravenous (IV): 3-5 mg/kg of body weight (not to exceed 250 mg), infused slowly over
10-15 minutes.[7]

4. Post-Provocation Sample Collection:

Collect all urine for the next 6 hours in a large, trace-metal-free collection container.[7][13]

Emphasize to the patient that every void during this period must be collected to ensure

accurate total excretion calculation.

Encourage the patient to drink purified water (0.5–1.0 liters) during the collection period to

ensure adequate urine flow.[7]
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At the end of the 6-hour period, the patient should make a final attempt to void and add this

to the collection.

5. Sample Processing and Shipment:

Record the total volume of the 6-hour urine collection on the laboratory requisition form.[16]

Mix the entire collection well by inverting the container several times.

Transfer a 60 mL aliquot into a smaller, clearly labeled transport vial. Label as "Post-DMPS"

with patient details, total volume, and collection start/end times.

Both the "Baseline" and "Post-DMPS" samples should be refrigerated or frozen according to

the analytical laboratory's specifications and shipped on cold packs.[14][15]

Section 2: Analytical Methodology with ICP-MS
Upon receipt at the laboratory, the urine samples are prepared for analysis by ICP-MS.
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Caption: Generalized workflow for ICP-MS analysis of urine samples.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 14 Tech Support

https://www.benchchem.com/product/b010678?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b010678?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol 2: Sample Preparation and ICP-MS Analysis
1. Sample Preparation (Dilute-and-Shoot):

Thaw frozen urine samples and allow them to reach room temperature. Vortex to ensure

homogeneity.[17]

The most common and efficient method for urine is "dilute-and-shoot," which minimizes

sample handling and potential contamination.[17][18]

Perform a 1:10 dilution by adding 1 mL of urine to 9 mL of a specialized diluent in a trace-

metal-free autosampler tube.

The diluent should contain:

2% High-Purity Nitric Acid: To stabilize the metals in solution and keep them from adhering
to container walls.[17][19]
Internal Standards (IS): A mix of elements not typically found in urine (e.g., Rhodium,
Iridium, Terbium) at a known concentration (e.g., 5 µg/L). The IS corrects for instrument
drift and signal suppression or enhancement caused by the urine matrix.[17][20]
Wetting Agent: A small amount of Triton X-100 (e.g., 0.05%) can improve nebulization and
rinse-out, especially for mercury.[18][21]

2. ICP-MS Instrumentation and Analysis:

Instrument Calibration: Calibrate the ICP-MS using a series of multi-element standards

prepared in a matrix that mimics diluted urine (matrix-matching) to account for matrix effects.

[18][21] A typical calibration range is 0.1 to 100 µg/L.

Instrumental Parameters: Utilize optimized parameters for robust plasma conditions and

minimal oxide formation.
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Parameter Typical Setting Causality/Rationale

RF Power 1550 W

Ensures complete atomization

and ionization of analytes in

the robust urine matrix.

Plasma Gas Flow 15 L/min
Sustains a stable argon

plasma.

Nebulizer Gas Flow ~1.0 L/min

Controls the efficiency of

aerosol generation and

transport to the plasma.

Collision/Reaction Gas Helium @ ~5 mL/min

Used in the collision cell to

remove polyatomic

interferences via Kinetic

Energy Discrimination (KED).

[22]

Dwell Time 10-50 ms per isotope

The time spent measuring

each isotope; balances signal

stability with analysis speed.

Managing Interferences: The urine matrix is complex and can cause significant spectral

interferences. A collision/reaction cell is essential for accurate results.[22][23]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 14 Tech Support

https://www.spectroscopyonline.com/view/pragmatic-approach-managing-interferences-icp-ms
https://www.spectroscopyonline.com/view/pragmatic-approach-managing-interferences-icp-ms
https://www.spectroscopyonline.com/view/reducing-effects-interferences-quadrupole-icp-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b010678?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Analyte (Isotope)
Potential Polyatomic

Interference
Mitigation Strategy

Arsenic (As-75) 40Ar35Cl+

Use of Helium or Hydrogen in

the collision/reaction cell to

remove the ArCl+ ion, which

also has a mass of 75.[23]

Cadmium (Cd-111) 95Mo16O+

Monitor a non-interfered

Molybdenum isotope and

apply a mathematical

correction equation, or use

reaction gases.[18][21]

Chromium (Cr-52) 40Ar12C+ Use of Helium collision mode.

Selenium (Se-78) 40Ar38Ar+

Use of Helium collision mode

to separate the analyte from

the argon dimer.

Section 3: Ensuring Data Integrity and
Trustworthiness
A robust quality control (QC) system is the foundation of trustworthy data in a clinical or

research setting.

1. Calibration and Internal Standardization:

The calibration curve must demonstrate linearity across the analytical range, with a

correlation coefficient (r²) > 0.999.

The internal standard signal should be monitored throughout the analytical run. A significant

deviation (>20-30%) in a sample may indicate excessive matrix suppression, requiring

further dilution.[18][21]

2. Quality Control Samples:
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Method Blanks: A sample of the diluent is run periodically to ensure there is no

contamination from the analytical system.[19]

Spiked Samples (Accuracy): A known amount of the target metals is added to a real urine

sample and analyzed. The recovery should typically be within 85-115% to demonstrate the

method's accuracy.

Certified Reference Materials (CRMs): This is the most critical QC step. Analyzing a urine

CRM from a national metrology institute (e.g., NIST SRM 2670a or 2668) provides an

independent verification of the entire method's accuracy and traceability.[24][25] The

measured values must fall within the certified range for the data to be considered valid.

3. Method Validation:

Before implementation, the entire analytical method must be validated according to

established guidelines.[26][27][28] Key parameters include:

Accuracy & Precision: Assessed using CRMs and spiked samples.
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration that can
be reliably detected and quantified, respectively.
Linearity & Range: The concentration range over which the method is accurate and
precise.
Specificity: The ability to measure the analyte of interest without interference from other
matrix components.

Section 4: Data Interpretation and Presentation
The final step is to process the raw concentration data into a clinically meaningful report.

1. Calculations:

Concentration: The ICP-MS software reports the concentration of each metal in the diluted

sample. This is multiplied by the dilution factor (e.g., 10) to get the final concentration in the

original urine (typically in µg/L).

Total Excretion: To get the total amount of metal excreted during the provocation period, use

the following formula:
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Total Excreted (µg) = Concentration (µg/L) × Total Urine Volume (L)

Creatinine Correction: Results are often expressed per gram of creatinine (e.g., µg/g Cr) to

correct for variations in urine dilution. Creatinine should be measured in both the baseline

and post-provocation samples.

2. Example Data Presentation:

The results should be presented in a clear, tabular format that allows for easy comparison

between the baseline and post-DMPS excretion.

Analyte
Baseline (Pre-

DMPS)

Post-DMPS (6-hr

Collection)
Fold Increase

µg/g Creatinine µg/g Creatinine

Mercury (Hg) 2.1 45.3 21.6x

Lead (Pb) 1.5 18.2 12.1x

Arsenic (As) 15.8 35.1 2.2x

Total Excreted (µg) Total Excreted (µg)

Mercury (Hg) 0.2 (in spot sample) 54.4 (in 1.2 L) N/A

Lead (Pb) 0.1 (in spot sample) 21.8 (in 1.2 L) N/A

3. Interpretation:

A significant increase in the excretion of a heavy metal after DMPS administration, compared

to the baseline, is indicative of a mobilizable body burden of that metal.[7][13]

The magnitude of the increase can help guide further clinical decisions. There are no

universally standardized reference ranges for post-provocation tests, so interpretation should

be done by a qualified healthcare professional in the context of the patient's history and

symptoms.[13]

Conclusion
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The combination of a standardized DMPS challenge protocol with a validated, high-sensitivity

ICP-MS analytical method provides a powerful tool for assessing heavy metal body burden.

Adherence to strict protocols for patient preparation, sample collection, and laboratory quality

control is paramount to generating reliable and clinically meaningful data. By carefully

managing matrix interferences and verifying accuracy with Certified Reference Materials,

researchers and clinicians can have high confidence in the results, enabling a more informed

understanding of an individual's exposure to toxic metals.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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